2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
The compound “2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a carboxamide group, a bromobenzoyl group, and a cyclopentane ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom on the benzoyl group could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
One notable application involves the synthesis of benzo[b]thiophene derivatives with potential pharmacological properties. For instance, Chapman et al. (1971) explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, some of which were then used to produce compounds with preliminary pharmacological interest, highlighting the versatility of thiophene derivatives in drug development Chapman, N., Clarke, K., Gore, B., & Sharma, K. (1971).
Antimicrobial and Antitumor Activities
Abunada et al. (2008) reported on the synthesis and antimicrobial activity of new pyrazole derivatives and fused pyrimidine compounds, demonstrating the compound's utility in creating molecules with significant biological activities Abunada, N. M., Hassaneen, H., Kandile, N., & Miqdad, O. A. (2008). Similarly, Shams et al. (2010) utilized a related precursor for the synthesis of heterocyclic compounds with demonstrated antitumor effects, showcasing the potential of such derivatives in cancer research Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A. (2010).
Catalytic Applications
Müller et al. (2005) explored the aminocarbonylation of iodobenzene and iodoalkenes with amino acid esters, demonstrating the compound's relevance in catalytic processes to yield 2-oxo-carboxamide derivatives, highlighting its importance in synthetic organic chemistry Müller, E., Péczely, G., Skoda‐Földes, R., Takács, E., Kokotos, G., Bellis, E., & Kollár, L. (2005).
Allosteric Receptor Modulation
Compounds derived from 2-aminothiophene-3-carboxamides have been investigated for their potential as allosteric enhancers at the adenosine A1 receptor, indicating a promising avenue for the development of novel therapeutic agents that modulate receptor activity in a selective manner Nikolakopoulos, G., Figler, H., Linden, J., & Scammells, P. (2006).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound, also known as CCG-194530, is the voltage-gated sodium channel subtype NaV1.7 . This channel plays a crucial role in the transmission of pain signals in the peripheral nervous system .
Mode of Action
The compound interacts with the NaV1.7 channel, potentially inhibiting its function . This interaction can lead to a decrease in the transmission of pain signals, thereby potentially providing analgesic effects .
Biochemical Pathways
The compound’s interaction with the NaV1.7 channel can affect multiple signaling pathways. Studies have suggested a connection between NaV1.7 and proteins involved in pathways such as PKA and EGF/EGFR-ERK1/2 . The functional activity of NaV1.7 appears to elevate the expression levels of MACC1 and NHE-1, which are controlled by p38 MAPK activity, HGF/c-MET signaling, and c-Jun activity . This cascade potentially enhances the secretion of extracellular matrix proteases, such as MMPs, which play critical roles in cell migration and invasion activities .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the NaV1.7 channel, leading to potential analgesic effects . Additionally, the compound’s influence on various signaling pathways could impact cell migration and invasion activities .
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-18-15(21)13-10-6-4-8-12(10)22-16(13)19-14(20)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVASSJBFZRECMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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